N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an indoline-1,2-dicarboxamide structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests that it is able to reach the cancer cells in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of cell cycle progression at the S phase and the induction of apoptosis. These effects lead to the inhibition of cancer cell proliferation and the reduction of cancer cell population .
Biochemical Analysis
Biochemical Properties
It has been designed based on the activity of indoles against various cancer cell lines . The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .
Cellular Effects
The cellular effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, causing cell cycle arrest and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the indoline moiety: The indoline structure is often synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and indoline moieties under specific reaction conditions, such as using PdCl2, xantphos, and Cs2CO3 in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s anticancer properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit anticancer properties and have been studied for their potential as therapeutic agents.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indoline-1,2-dicarboxamide moieties, which contribute to its distinct chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-19-17(22)14-8-11-4-2-3-5-13(11)21(14)18(23)20-12-6-7-15-16(9-12)25-10-24-15/h2-7,9,14H,8,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCVDYQNJCCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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